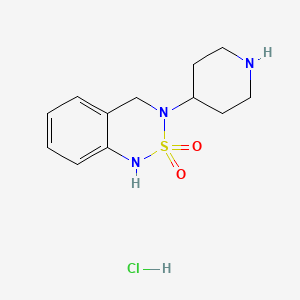

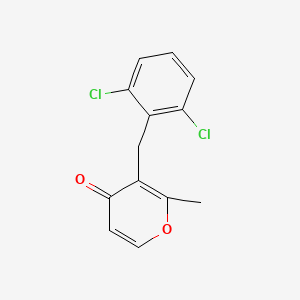

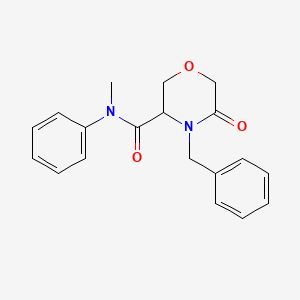

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . Another related compound, “2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)Thiazoles”, was synthesized from N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thioureas with in situ generated α-bromoacetone in the presence of triethylamine .科学的研究の応用

Cancer Therapies and Enzyme Inhibition

Research has identified sulfonamide compounds as potent inhibitors of human carbonic anhydrases (CAs), which play a significant role in the pathology of several diseases, including cancer. The inhibition of CAs, particularly hCA IX, which is overexpressed in hypoxic tumors, represents a promising approach toward novel cancer therapies. Glycoconjugate benzene sulfonamides, synthesized using a "click-tail" approach, have shown potential in this area due to their ability to selectively inhibit hCA IX, highlighting the relevance of such compounds in developing targeted cancer treatments (Wilkinson et al., 2006).

Material Science and Photoluminescence

In the field of material science, the synthesis and cross-linking of benzoxazine-containing anthracene moieties have led to the development of thermally stable photoluminescent benzoxazine resins. These compounds exhibit high quantum yields and the potential for creating curing resins whose degree of curing can be visually estimated through the observation of photoluminescence, indicating significant applications in materials science and engineering (Goto et al., 2020).

Catalytic and Photochemical Processes

A novel approach to the catalytic asymmetric cleavage of sp3 C-N bonds to access highly enantioenriched N-benzylic sulfonamides has been demonstrated. This method involves kinetic resolution with benzyl thiol, suggesting applications in the synthesis of enantioenriched compounds for pharmaceuticals and agrochemicals (Wu & Tian, 2012).

Green Chemistry

Research into the green and efficient synthesis of sulfonamides, catalyzed by nano-Ru/Fe(3)O(4), presents an environmentally benign method for the coupling of sulfonamides and alcohols. This process, highlighting a domino dehydrogenation-condensation-hydrogenation sequence, emphasizes the importance of developing sustainable chemical processes that minimize environmental impact (Shi et al., 2009).

特性

IUPAC Name |

N-benzyl-9,10-dioxo-N-phenylanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO4S/c29-26-22-13-7-8-14-23(22)27(30)25-17-21(15-16-24(25)26)33(31,32)28(20-11-5-2-6-12-20)18-19-9-3-1-4-10-19/h1-17H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPYUWMIUWADCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile](/img/structure/B2689611.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2689612.png)